molecular formula C18H11ClF3N3O2 B253690 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

货号 B253690
分子量: 393.7 g/mol
InChI 键: STYZVPGFHCUOQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide, also known as TAK-915, is a small-molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 is a potent and selective inhibitor of GABA(A) α5 receptor subtype, which is believed to play a key role in memory and learning processes in the brain.

作用机制

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide acts by selectively inhibiting the GABA(A) α5 receptor subtype, which is primarily expressed in the hippocampus, a brain region involved in memory and learning processes. By inhibiting this receptor subtype, 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide enhances the activity of neurons in the hippocampus, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has been shown to improve cognitive function in preclinical models of cognitive impairment, but its effects on other physiological processes are not well understood. Studies have shown that 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide does not affect locomotor activity or induce sedation, suggesting that it may have a favorable safety profile.

实验室实验的优点和局限性

One advantage of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is its high selectivity for the GABA(A) α5 receptor subtype, which minimizes off-target effects. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on other physiological processes.

未来方向

There are several future directions for the development of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide in humans. Another future direction is to explore the potential of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to understand the long-term effects of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide on cognitive function and other physiological processes.

合成方法

The synthesis of 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves a multi-step process starting with the preparation of 1,4-dihydropyridazine-3-carboxylic acid, which is then converted to the corresponding amide using 2-(trifluoromethyl)aniline. The amide is then reacted with 4-chlorophenyl isocyanate to yield the final product.

科学研究应用

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and learning. In a study published in the Journal of Neuroscience, 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide was found to enhance cognitive function in rats with age-related memory impairment. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that 1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide improved cognitive function in a mouse model of Alzheimer's disease.

属性

产品名称

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

分子式

C18H11ClF3N3O2

分子量

393.7 g/mol

IUPAC 名称

1-(4-chlorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H11ClF3N3O2/c19-11-5-7-12(8-6-11)25-10-9-15(26)16(24-25)17(27)23-14-4-2-1-3-13(14)18(20,21)22/h1-10H,(H,23,27)

InChI 键

STYZVPGFHCUOQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

规范 SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。